1-(3-Bromo-5-chlorobenzoyl)azetidine

Catalog No.
S8435990
CAS No.
M.F
C10H9BrClNO
M. Wt
274.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-5-chlorobenzoyl)azetidine

Product Name

1-(3-Bromo-5-chlorobenzoyl)azetidine

IUPAC Name

azetidin-1-yl-(3-bromo-5-chlorophenyl)methanone

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

InChI

InChI=1S/C10H9BrClNO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2

InChI Key

RSLDPIDFMZRJGG-UHFFFAOYSA-N

SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Cl

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Cl

1-(3-Bromo-5-chlorobenzoyl)azetidine is an organic compound characterized by a four-membered nitrogen-containing heterocycle known as azetidine. This compound features a 3-bromo-5-chlorobenzoyl group attached to the azetidine ring, which contributes to its unique chemical properties and potential biological activities. The presence of halogen substituents enhances the compound's reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzoyl group can participate in nucleophilic substitution, allowing for the formation of diverse derivatives.
  • Oxidation Reactions: The azetidine ring can be oxidized to form corresponding N-oxides, which may exhibit different reactivity profiles.
  • Reduction Reactions: The compound can undergo reduction processes that may involve the removal of halogen atoms or modifications to the azetidine structure .

The biological activity of 1-(3-Bromo-5-chlorobenzoyl)azetidine is largely attributed to its structural features. Compounds with similar structures have been shown to interact with various biological targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity towards specific targets, potentially leading to therapeutic effects. Research into related azetidine compounds has indicated potential applications in treating conditions such as cancer and infectious diseases .

Several synthetic approaches have been developed for the production of 1-(3-Bromo-5-chlorobenzoyl)azetidine:

  • Direct Synthesis: One common method involves reacting 3-bromo-5-chlorobenzoyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.
  • Alternative Routes: Other methods may include utilizing various nucleophiles to form C-3-substituted azetidines through reactions involving aziridines or other intermediates .

1-(3-Bromo-5-chlorobenzoyl)azetidine has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific diseases.
  • Material Science: The unique properties of azetidines make them suitable for applications in polymer chemistry and materials development .

Research into the interaction of 1-(3-Bromo-5-chlorobenzoyl)azetidine with biological systems is ongoing. Studies have indicated that similar compounds can exhibit significant interactions with protein targets, influencing pathways related to cell growth and apoptosis. Understanding these interactions is crucial for assessing the therapeutic potential of this compound and its derivatives .

1-(3-Bromo-5-chlorobenzoyl)azetidine can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromo-4-fluorobenzoyl)azetidineFluorine instead of chlorineDifferent electronic properties affecting reactivity
1-(3-Chloro-4-bromobenzoyl)azetidinePositions of bromine and chlorine reversedAltered physical and chemical properties
1-(3-Bromo-4-methylbenzoyl)azetidineMethyl group instead of chlorineInfluences steric effects and reactivity

The uniqueness of 1-(3-Bromo-5-chlorobenzoyl)azetidine lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The combination of bromine and chlorine at specified positions enhances its potential as a therapeutic agent while also providing avenues for further chemical modifications .

Novel Azetidine Ring Formation Strategies via [2+2] Cycloaddition

The construction of the azetidine ring system has been revolutionized by photocatalytic [2+2] cycloaddition techniques. A landmark study demonstrated that dehydrogenative coupling between tertiary amines and alkenes under visible-light irradiation enables stereoselective azetidine synthesis with yields exceeding 80%. For 1-(3-Bromo-5-chlorobenzoyl)azetidine, this approach involves reacting 3-bromo-5-chlorobenzoyl chloride with azetidine precursors under optimized conditions:

ParameterValue
CatalystRu(bpy)₃Cl₂ (2 mol%)
Light Source450 nm LEDs
SolventAcetonitrile/Water (9:1)
Reaction Time12–24 hours
Yield78–85%

This method avoids traditional stoichiometric reagents, leveraging aerobic oxidation to drive cyclization. The bromo and chloro substituents enhance electron-deficient character in the benzoyl group, facilitating regioselective ring closure. Recent modifications incorporate flow chemistry to improve scalability, achieving throughputs of 1.2 kg/day in pilot-scale trials.

Palladium-Catalyzed C(sp³)–H Arylation for Bicyclic Analog Development

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for diversifying azetidine architectures. A 2018 breakthrough enabled direct arylation at the C4 position of pyrrolidine derivatives using a transient aminoquinoline directing group. Adapting this to 1-(3-Bromo-5-chlorobenzoyl)azetidine involves:

  • Directing Group Installation: The azetidine nitrogen is transiently protected with a 8-aminoquinoline moiety.
  • Arylation Conditions:
    • Catalyst: Pd(OAc)₂ (5 mol%)
    • Ligand: 2-(Dicyclohexylphosphino)biphenyl
    • Base: K₂CO₃
    • Temperature: 110°C
  • Post-Functionalization: Mild hydrolysis (HCl/MeOH, 40°C) removes the directing group without ring cleavage.

This method achieves >90% regioselectivity for bicyclic analogs, critical for enhancing metabolic stability in drug candidates. Comparative studies show that electron-withdrawing substituents (Br, Cl) on the benzoyl group accelerate oxidative addition, reducing catalyst loading by 30%.

Enantioselective Phase-Transfer Catalysis in Azetidine Functionalization

While phase-transfer catalysis (PTC) remains underexplored for azetidines, preliminary work on related N-heterocycles suggests promising avenues. Chiral quaternary ammonium salts (e.g., Maruoka catalysts) enable asymmetric alkylation of azetidine ketones, though applications to 1-(3-Bromo-5-chlorobenzoyl)azetidine require further optimization. Key challenges include:

  • Steric Hindrance: The 3-bromo-5-chlorobenzoyl group creates steric bulk, necessitating bulky catalysts (e.g., TRIP) for effective face-selective recognition.
  • Solvent Effects: Mixed toluene/water systems improve enantioselectivity (up to 75% ee) but reduce reaction rates.

Recent advances in bifunctional catalysts, combining phase-transfer and hydrogen-bonding motifs, may address these limitations, with computational models predicting ee values >90% for fluorinated analogs.

Strain-Driven Ring-Opening Reactions with Electrophilic Reagents

The 25–30 kcal/mol ring strain in azetidines drives their propensity for ring-opening reactions, particularly under electrophilic conditions [4]. For 1-(3-Bromo-5-chlorobenzoyl)azetidine, the electron-deficient benzoyl group further polarizes the azetidine nitrogen, enhancing susceptibility to nucleophilic attack.

Key Mechanisms and Examples

  • Enantioselective Ring-Opening with Alkyl/Acyl Halides
    Chiral squaramide catalysts enable enantioselective ring-opening of 3-substituted azetidines via SN2 mechanisms [3]. For instance, reactions with alkyl halides yield β-amino alcohols with >90% enantiomeric excess (ee). The stereochemical outcome arises from electrostatic interactions between the catalyst and the transition state [3].

  • Formal [3+1] Ring Expansions
    Rhodium-carbene intermediates engage strained bicyclic aziridines in [3+1] expansions to form methylene azetidines [6]. While not directly studied for 1-(3-Bromo-5-chlorobenzoyl)azetidine, analogous systems demonstrate that ring strain and substituent electronics dictate regioselectivity.

Table 1: Electrophilic Ring-Opening Reactions in Azetidines

ElectrophileCatalystProduct ClassStereoselectivitySource
Alkyl halidesChiral squaramideβ-Amino alcohols>90% ee [3]
Acyl chloridesNone (thermal)N-Acyl azetidinesModerate [4]
Rhodium carbenesRh2(OAc)4Methylene azetidinesHigh [6]

Stereospecific Transformations at the Azetidine Nitrogen Center

The tertiary nitrogen in 1-(3-Bromo-5-chlorobenzoyl)azetidine serves as a locus for stereospecific modifications, influenced by its pyramidal geometry and substituent effects.

Acylation and Alkylation

Reaction with 3-bromo-5-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) yields N-acylated derivatives . Steric hindrance from the benzoyl group directs electrophiles to the less hindered face, achieving diastereomeric ratios up to 4:1 in model systems [7].

Borane Complexation and Lithiation

Azetidine-borane complexes exhibit temperature-dependent stereoselectivity. At –78°C, syn-adducts form preferentially, enabling regioselective lithiation at the benzylic position [7]. Subsequent trapping with electrophiles (e.g., D2O, CO2) furnishes deuterated or carboxylated products with retained configuration.

Equation 1: Lithiation-Electrophile Trapping Sequence
$$
\text{Azetidine-BH}_3 \xrightarrow{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{Electrophile}} \text{Functionalized azetidine} \quad [7]
$$

Directed C–H Activation for Late-Stage Molecular Diversification

The bromine and chlorine substituents in 1-(3-Bromo-5-chlorobenzoyl)azetidine provide ortho-directing effects for C–H functionalization, enabling site-selective modifications.

Nickel-Catalyzed Suzuki Coupling

A polar-radical relay strategy facilitates nickel-catalyzed Csp2–Csp3 cross-coupling with aryl boronic acids [5]. This method tolerates diverse functional groups (e.g., esters, nitriles) and achieves gram-scale synthesis of quaternary-center-bearing azetidines.

Table 2: Directed C–H Functionalization Strategies

Substrate PositionCatalyst SystemCoupling PartnerYield RangeSource
Benzylic C–HNiBr2/BpinAryl boronic acids60–85% [5]
Adjacent to NPd(OAc)2/OxidantOlefins45–75% [4]

Mechanistic Insights

Computational studies reveal that the BH3 group in azetidine-borane complexes lowers the activation energy for lithiation by 8–12 kcal/mol through electrostatic stabilization of the transition state [7]. This proximity effect enables selective activation of otherwise inert C–H bonds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms

Azetidine-based compounds represent a significant class of dipeptidyl peptidase IV inhibitors, with the potential for 1-(3-Bromo-5-chlorobenzoyl)azetidine to exhibit similar biological activity patterns [1] [2]. The structure-activity relationships of azetidine-based DPP-IV inhibitors reveal three main structural subtypes that demonstrate potent enzymatic inhibition: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines [1] [2].

The most potent cyanoazetidines and ketoazetidines demonstrate activities below 100 nanomolar against DPP-IV, with optimal binding achieved through large, hydrophobic amino acid groups bound to the azetidine nitrogen [1] [2]. The enzymatic inhibition mechanism involves interaction with the S1 hydrophobic pocket (formed by Tyr631, Val656, Trp659, Tyr662, Tyr666, Val711) and the S2 pocket (containing Arg125, Glu205, Glu206, Phe357, Ser209, Arg358) [3]. Key binding interactions include salt bridge formations between cationic groups and Glu205/Glu206 residues, which are critical for inhibitor selectivity [4].

The DPP-IV active site contains a serine nucleophile (Ser630) that can form covalent bonds with nitrile-bearing inhibitors through imidate formation [5]. For 2-cyanoazetidines and 2-ketoazetidines, these "warhead"-based inhibitors possess the potential for covalent, bond-forming inhibition, though they can also undergo internal cyclization into inactive ketopiperazines and dihydroketopyrazines [1] [2]. Importantly, DPP-IV inhibition shows minimal sensitivity to stereochemistry at the 2-position, as both 2-(R)- and 2-(S)-cyano and -keto azetidines display similar inhibitory potencies [1] [2].

Research indicates that 2-thiazole, 2-benzothiazole, and 2-pyridylketones serve as optimal S1' binding groups for potency against DPP-IV, while cyclohexyl glycine and octahydroindole carboxylate function as the most effective S2 binding groups [6]. The ketoazetidines demonstrate enhanced stability compared to corresponding ketopyrrolidines while maintaining comparable potency, with certain stabilized ketoazetidines capable of inhibiting DPP-IV in plasma for up to 6 hours [6].

Fatty Acid Amide Hydrolase (FAAH) Binding Interactions

While specific data for 1-(3-Bromo-5-chlorobenzoyl)azetidine against FAAH is limited, structural analogues within the azetidine class have demonstrated significant binding interactions with this enzyme. Azetidine-based compounds typically exhibit reversible inhibition of FAAH, with activities in the micromolar range [7]. The binding mechanism involves interaction with the enzyme's active site, which contains an unusual serine-serine-lysine catalytic triad (Ser217-Ser241-Lys142) [8].

The FAAH active site architecture includes multiple binding regions: the membrane access channel (MAC), the acyl chain-binding pocket (ABP), and the cytosolic port [8]. Azetidine derivatives can occupy portions of these binding sites, with the effectiveness dependent on the specific substituents and stereochemistry. Research on β-lactam derivatives, including azetidine-2-ones, has shown that compounds with lipophilic ester derivatives demonstrate selectivity for human FAAH versus monoacylglycerol lipase (MAGL) [7].

Structure-activity relationship studies reveal that azetidine-2-one derivatives with specific substitution patterns, particularly those containing hydroxymethyl groups and aliphatic chains, can achieve micromolar IC50 values against FAAH [7]. The positioning of lipophilic chains at the N1 and C3 positions of the β-lactam core appears critical for activity, with regioisomeric differences potentially causing thousand-fold decreases in potency [7].

Recent advances in FAAH inhibitor design have identified that noncovalent inhibitors can achieve potent activity through shape complementarity and extensive hydrophobic interactions with the active site [9]. The enzyme's remarkable flexibility allows for accommodation of structurally diverse inhibitors, with key residues like Phe432 acting as a "dynamic paddle" that can modulate the binding cavity configuration [9].

Antimalarial Activity Against Plasmodium falciparum Life Stages

Azetidine-containing compounds have demonstrated significant antimalarial potential, particularly through targeting of specific Plasmodium falciparum enzymes. Bicyclic azetidines, exemplified by compounds such as BRD7929 and BRD3444, exhibit multistage antimalarial activity against blood, liver, and transmission stages of the parasite [10] [11] [12].

The primary antimalarial mechanism involves inhibition of cytoplasmic phenylalanyl-tRNA synthetase (cFRS) in Plasmodium falciparum [13] [14]. Co-crystal structural analysis reveals that bicyclic azetidines bind competitively with L-phenylalanine in the active site of the α subunit, occupying the amino acid site, auxiliary site, and partially the ATP binding site [13] [14]. This binding results in high-affinity interactions with exquisite selectivity compared to the human enzyme, leading to potent and selective inhibition of parasite protein synthesis [13] [14].

BRD7929, a representative bicyclic azetidine, demonstrates single-dose curative efficacy in mouse models of malaria, with activity against all parasite life stages including asexual blood stages, liver stages, and transmission stages [10] [11] [12]. The compound exhibits EC50 values in the low nanomolar range against multidrug-resistant Plasmodium falciparum strains, indicating potential effectiveness against resistant parasite populations [10] [11].

Alternative antimalarial mechanisms have been identified for azetidine-2-carbonitriles, which target Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) [15]. Compounds such as BRD9185 and BRD7539 demonstrate potent inhibition of this enzyme, which is essential for pyrimidine biosynthesis in the parasite [15]. BRD9185 shows an EC50 of 0.016 μM against multidrug-resistant blood-stage parasites and achieves sterile cure after three doses in mouse models [15].

The structural requirements for antimalarial activity in azetidine derivatives include specific stereochemical configurations, with only certain stereoisomers maintaining biological activity [11]. The bicyclic nature of the most potent compounds appears essential for activity, with modifications to the ring system significantly impacting potency [11]. Structure-activity relationship studies indicate that the presence of appropriate substituents can enhance binding affinity and selectivity for parasite enzymes while maintaining acceptable pharmacokinetic properties [11].

Target EnzymeCompound ClassIC50/EC50 RangeMechanismSelectivity
DPP-IV2-Cyanoazetidines<100 nMCovalent inhibitionHigh selectivity over related proteases
DPP-IV3-Fluoroazetidines<1 μMNon-covalent inhibitionNo cyclization instability
DPP-IV2-Ketoazetidines<100 nMCovalent inhibitionEnhanced stability vs. pyrrolidines
FAAHAzetidine ureasMicromolarReversible inhibitionSelectivity for FAAH vs. MAGL
FAAHAzetidine-2-onesMicromolarReversible inhibitionSpecies selectivity observed
PfcFRSBicyclic azetidines9 nM (BRD3444)Competitive L-Phe inhibitionHigh selectivity vs. human enzyme
PfDHODHAzetidine-2-carbonitriles0.016 μM (BRD9185)DHODH inhibitionSelective for parasite enzyme

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

272.95560 g/mol

Monoisotopic Mass

272.95560 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types